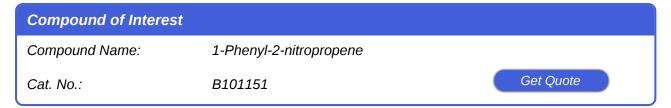


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# Spectroscopic Profile of 1-Phenyl-2-Nitropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-phenyl-2-nitropropene** (P2NP), a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

# **Spectroscopic Data**

The structural elucidation of **1-phenyl-2-nitropropene** is achieved through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The data presented here is for **1-phenyl-2-nitropropene** dissolved in deuterated chloroform (CDCl<sub>3</sub>).

<sup>1</sup>H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.



Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity
Phenyl-H	~7.3 - 7.6	Multiplet
Vinylic-H	~8.0	Singlet
Methyl-H	~2.5	Singlet

#### <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. A study involving quantum computational calculations has reported the experimental and theoretical chemical shifts for **1-phenyl-2-nitropropene**[1]. While a complete, experimentally derived peak list is not readily available in all public databases, the following table is based on reported data and computational analysis.

Carbon Assignment	Chemical Shift (δ) [ppm]
Methyl (CH₃)	~14
Phenyl (C-H)	~128-131
Phenyl (C-alkene)	~133
Alkene (C-NO <sub>2</sub> )	~137
Alkene (C-Phenyl)	~149

### **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The data below corresponds to the analysis of a solid sample of **1-phenyl-2-nitropropene**.



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3075	C-H stretch (aromatic)
~1608	C=C stretch (alkene)
~1532	NO <sub>2</sub> asymmetric stretch
~1358	NO <sub>2</sub> symmetric stretch

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which aids in determining the molecular weight and elucidating the structure.

Parameter	Value
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	163.17 g/mol
Major Peaks (m/z)	Relative Intensity
163	[M] <sup>+</sup> (Molecular Ion)
116	[M - NO <sub>2</sub> ]+
115	[M - NO <sub>2</sub> - H] <sup>+</sup> (Base Peak)

Fragmentation Pattern: Under electron ionization (EI), the **1-phenyl-2-nitropropene** molecule undergoes fragmentation. The molecular ion peak is observed at m/z 163. A prominent fragmentation pathway involves the loss of the nitro group (NO<sub>2</sub>), resulting in a fragment at m/z 116. The base peak is typically observed at m/z 115, corresponding to the loss of a hydrogen atom from the [M - NO<sub>2</sub>]<sup>+</sup> fragment, leading to a stable tropylium-like cation.

## **Experimental Protocols**

The following sections outline the detailed methodologies for acquiring the spectroscopic data presented above.



### **NMR Spectroscopy**

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of 1-phenyl-2-nitropropene.
- Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: A 100 MHz (or higher) NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

### **Infrared (IR) Spectroscopy**

Attenuated Total Reflectance (ATR)-FTIR Method: This method is suitable for the direct analysis of the solid crystalline **1-phenyl-2-nitropropene**.



- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid 1-phenyl-2-nitropropene sample directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm<sup>-1</sup>.
- · Clean the crystal thoroughly after the measurement.

### **Gas Chromatography-Mass Spectrometry (GC-MS)**

This protocol is adapted from methods used for the analysis of phenylpropanoids, a class of compounds structurally related to **1-phenyl-2-nitropropene**.

#### Sample Preparation:

- Prepare a stock solution of 1-phenyl-2-nitropropene in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
- Perform serial dilutions to prepare a working solution at a concentration of approximately 10-  $\mu$ g/mL.

#### GC-MS Parameters:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
- Injection: 1 μL of the sample solution is injected in splitless mode.
- Inlet Temperature: 250 °C.

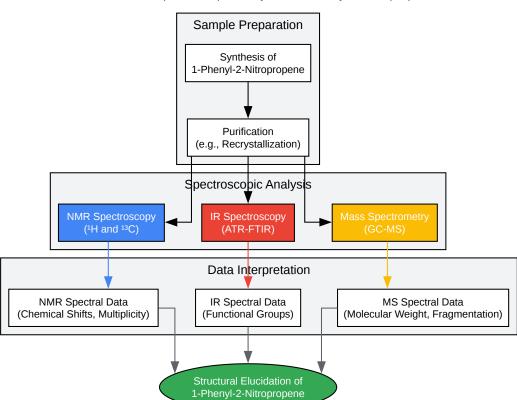


- Oven Temperature Program:
  - o Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp to 280 °C at a rate of 10 °C/minute.
  - Hold at 280 °C for 5-10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/minute.
- · Mass Spectrometer:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-400.

### **Workflow Visualization**

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **1-phenyl-2-nitropropene**.





#### Workflow for Spectroscopic Analysis of 1-Phenyl-2-Nitropropene

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### Spectroscopic Analysis Workflow

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### References

- 1. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations PubMed [pubmed.ncbi.nlm.nih.gov]
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